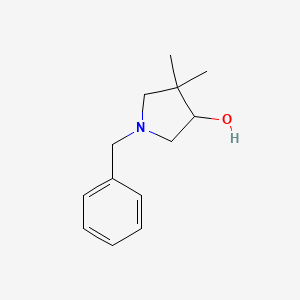

1-Benzyl-4,4-dimethylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4,4-dimethylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2)10-14(9-12(13)15)8-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPRUSDTBLKDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1O)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186299-10-4 | |

| Record name | 1-benzyl-4,4-dimethylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Therapeutic Potential of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol Derivatives

This guide provides a comprehensive technical overview of this compound and its derivatives, a promising, yet underexplored, chemical scaffold. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes established principles of medicinal chemistry with forward-looking insights to unlock the therapeutic potential of this compound class. We will delve into the rationale behind its design, propose synthetic strategies, and outline a roadmap for its evaluation in two key therapeutic areas: oncology and neurodegenerative disorders.

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a foundational structural motif in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its prevalence in drug design can be attributed to several key physicochemical properties:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the presentation of substituents in well-defined spatial orientations, facilitating precise interactions with complex biological targets.[1]

-

Improved Physicochemical Properties: The inclusion of the pyrrolidine moiety can enhance aqueous solubility and modulate other key drug-like properties.[3]

-

Chirality: The stereocenters inherent to many substituted pyrrolidines are crucial for enantioselective interactions with biological receptors, often leading to improved potency and reduced off-target effects.[2]

-

Metabolic Stability: The saturated nature of the pyrrolidine ring often imparts greater metabolic stability compared to its aromatic counterparts.

The this compound scaffold incorporates these advantageous features with additional structural elements designed to enhance its therapeutic utility. The N-benzyl group provides a lipophilic handle that can be readily modified to fine-tune interactions with target proteins. The gem-dimethyl group at the 4-position introduces conformational rigidity and can shield the molecule from metabolic degradation. The hydroxyl group at the 3-position offers a crucial hydrogen bonding donor and acceptor, pivotal for molecular recognition.

Part 2: Synthesis of the this compound Core

A robust and efficient synthesis of the core scaffold is paramount for extensive structure-activity relationship (SAR) studies. While the literature on the specific synthesis of this compound is limited, established methods for constructing substituted pyrrolidines can be adapted. A proposed synthetic workflow is outlined below.

Experimental Protocol: Proposed Synthesis of this compound

Objective: To synthesize the this compound core structure for subsequent derivatization and biological screening.

Methodology: A multi-step synthesis commencing from commercially available starting materials is proposed.

Step 1: Synthesis of 1-benzyl-4,4-dimethylpyrrolidin-3-one

-

Reaction Setup: To a solution of 1-benzyl-2,5-dihydro-1H-pyrrole in a suitable solvent system (e.g., a mixture of water and methanol), add sulfuric acid dropwise at a controlled temperature.

-

Methylation: Subsequent reaction with a methylating agent will introduce the gem-dimethyl group at the 4-position.

-

Oxidation: The resulting intermediate can be oxidized to the corresponding ketone, 1-benzyl-4,4-dimethylpyrrolidin-3-one.

-

Purification: The crude product will be purified using column chromatography.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the purified 1-benzyl-4,4-dimethylpyrrolidin-3-one in a suitable solvent (e.g., methanol).

-

Reduction: Add a reducing agent, such as sodium borohydride, portion-wise at a reduced temperature.

-

Work-up and Purification: After reaction completion, the product will be extracted and purified by column chromatography to yield the target compound, this compound.

Causality Behind Experimental Choices:

-

The choice of a stepwise approach allows for the controlled introduction of the desired functional groups.

-

The use of readily available starting materials ensures the cost-effectiveness of the synthesis.

-

Standard organic chemistry transformations, such as methylation, oxidation, and reduction, are employed for their reliability and scalability.

Visualization of the Proposed Synthetic Workflow

Caption: Hypothesized activation of the apoptotic cascade.

Part 4: Investigating the Potential in Neurodegenerative Disorders

The pyrrolidine scaffold is a well-established pharmacophore in the development of agents for neurodegenerative diseases, such as Alzheimer's disease. [3]A key strategy in this area is the modulation of muscarinic acetylcholine receptors (mAChRs), which play a critical role in cognitive processes. [4]

Hypothesized Target: Muscarinic Acetylcholine Receptors (mAChRs)

There are five subtypes of mAChRs (M1-M5), each with a distinct distribution and function in the central nervous system. [4]M1 and M4 receptors, in particular, are considered promising targets for improving cognitive function. We hypothesize that this compound derivatives could act as selective modulators of these receptors.

Experimental Protocol: Muscarinic Receptor Binding and Functional Assays

Objective: To determine the affinity and functional activity of this compound derivatives at human muscarinic receptor subtypes.

Methodology:

-

Radioligand Binding Assays:

-

Use cell membranes from CHO or HEK293 cells stably expressing each of the five human muscarinic receptor subtypes (hM1-hM5).

-

Perform competitive binding assays using a non-selective radiolabeled antagonist (e.g., [³H]N-methylscopolamine).

-

Incubate membranes with the radioligand and increasing concentrations of the test compounds.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compounds for each receptor subtype.

-

-

Functional Assays (Calcium Mobilization or IP-One):

-

Use whole cells expressing the Gq-coupled M1, M3, or M5 receptors.

-

Stimulate the cells with a known agonist (e.g., carbachol) in the presence of varying concentrations of the test compounds to assess antagonistic activity.

-

To assess agonistic activity, apply the test compounds directly to the cells.

-

Measure the resulting intracellular calcium mobilization or inositol phosphate accumulation.

-

Data Presentation:

| Compound | hM1 Ki (nM) | hM2 Ki (nM) | hM3 Ki (nM) | hM4 Ki (nM) | hM5 Ki (nM) | hM1 Functional Activity (EC₅₀/IC₅₀, nM) |

| Derivative 1 | ||||||

| Derivative 2 | ||||||

| Atropine |

Visualization of Muscarinic Receptor Signaling

Caption: Potential modulation of M1 muscarinic receptor signaling.

Part 5: Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide has outlined a strategic approach to unlock its potential, focusing on two high-impact therapeutic areas: oncology and neurodegenerative disorders. The proposed synthetic and screening workflows provide a clear and actionable path for researchers to systematically explore the structure-activity relationships of this compound class.

Future efforts should focus on:

-

Library Synthesis: The generation of a diverse library of derivatives with modifications to the N-benzyl group and stereochemical variations at the 3-position.

-

In Vivo Efficacy Studies: Promising lead compounds identified from in vitro screening should be advanced to relevant animal models of cancer and cognitive impairment.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead candidates is essential for their progression towards clinical development.

By adopting a rigorous and hypothesis-driven approach, the scientific community can fully elucidate the therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Gawronski, J., & Wascinska, N. (2016). The Pyrrolidine Ring in Asymmetric Synthesis and Medicinal Chemistry. Current Organic Chemistry, 20(27), 2846-2868. [Link]

-

Kumar, A., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849–2860. [Link]

-

Naqvi, A. T., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monatshefte für Chemie - Chemical Monthly, 152(10), 1243-1256. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Birdsall, N. J. M., et al. (2023). Muscarinic acetylcholine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733. [Link]

Sources

- 1. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: The 4,4-Dimethylpyrrolidin-3-ol Scaffold in Drug Discovery

The following technical guide details the utility, synthesis, and application of the 4,4-dimethylpyrrolidin-3-ol scaffold in modern drug discovery.

Optimizing Conformational Control and Metabolic Stability in Heterocyclic Leads

Executive Summary

In the hit-to-lead optimization phase, medicinal chemists frequently encounter "soft spots" in saturated heterocycles—positions prone to rapid oxidative metabolism or conformational entropy that penalizes binding affinity. The 4,4-dimethylpyrrolidin-3-ol scaffold represents a high-value tactical solution. By introducing a gem-dimethyl group adjacent to the hydroxyl center of a pyrrolidine ring, researchers can simultaneously restrict ring puckering (Thorpe-Ingold effect) and block CYP450-mediated oxidation at the C4 position.

This guide analyzes the physicochemical rationale, synthetic access, and experimental validation of this scaffold, designed for senior researchers in small molecule therapeutics.

Structural & Physicochemical Rationale[1][2][3][4][5]

The transition from a standard pyrrolidine to a 4,4-dimethylpyrrolidin-3-ol analog is rarely arbitrary; it is a calculated move to address specific ADME (Absorption, Distribution, Metabolism, Excretion) and potency liabilities.

The Gem-Dimethyl Effect on Conformation

The introduction of two methyl groups at the C4 position creates steric bulk that alters the ring's preferred conformation.

-

Entropy Reduction: The gem-dimethyl group restricts the available conformational space of the pyrrolidine ring. If the bioactive conformation aligns with this restricted minimum, the entropic penalty upon protein binding is reduced, theoretically improving affinity (

). -

Ring Puckering: Unsubstituted pyrrolidines rapidly interconvert between envelope conformations. The 4,4-dimethyl substitution biases the ring toward specific puckering modes, which can be critical for orienting the C3-hydroxyl group (a common H-bond donor/acceptor) into the optimal vector for interaction with residues like Aspartate or Serine in kinase hinge regions.

Metabolic Blocking Strategy

Pyrrolidine rings are notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes.

-

The Liability: CYP450 isoforms often attack the carbon alpha to the nitrogen (C2/C5) or the most accessible methylene carbons (C3/C4).

-

The Solution: In a 3-hydroxypyrrolidine, the C4 position is electronically distinct but sterically accessible. Substitution with methyl groups at C4 removes the abstractable protons, effectively "capping" this metabolic soft spot. This forces metabolism to less favorable sites or slows intrinsic clearance (

) significantly.

Physicochemical Profile Comparison

The following table summarizes the shift in properties when evolving a lead from a standard pyrrolidin-3-ol to the 4,4-dimethyl analog.

| Property | (3S)-Pyrrolidin-3-ol | (3S)-4,4-Dimethylpyrrolidin-3-ol | Impact on Drug Design |

| LogP (Lipophilicity) | ~ -0.9 | ~ 0.1 | Increases permeability; moves molecule into better CNS/Cellular penetration space. |

| Metabolic Stability | Low/Moderate (C4 oxidation risk) | High (C4 blocked) | Extends |

| Rotatable Bonds | 0 (Ring) | 0 (Ring) | No penalty, but reduces internal ring flexibility. |

| Stereochemistry | 1 Chiral Center (C3) | 1 Chiral Center (C3) | Maintains chiral handle for vector exploration. |

| Solubility | Very High | High | Slight reduction due to lipophilic methyls, usually negligible. |

Synthetic Access: The Pantolactone Route

While de novo cycloadditions exist, the most robust and scalable route to chiral 4,4-dimethylpyrrolidin-3-ol utilizes D-(-)-Pantolactone as a chiral pool starting material. This route is preferred for its ability to secure the absolute stereochemistry of the hydroxyl group and the gem-dimethyl center simultaneously.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of D-pantolactone to the target scaffold.

Figure 1: Synthetic workflow from D-pantolactone to the 4,4-dimethylpyrrolidin-3-ol scaffold.

Detailed Synthetic Protocol

Objective: Synthesis of (3S)-4,4-dimethylpyrrolidin-3-ol hydrochloride.

-

Reduction of Pantolactone:

-

Suspend D-(-)-pantolactone (1.0 eq) in anhydrous THF under

. -

Slowly add

(1.5 eq) at 0°C. The gem-dimethyl group steric hindrance requires vigorous reduction conditions. -

Reflux for 4 hours to ensure complete ring opening to the triol (2,2-dimethylbutane-1,3,4-triol).

-

Critical Checkpoint: Ensure complete consumption of lactone by TLC (Visualize with PMA stain).

-

-

Selective Activation & Cyclization:

-

The triol contains primary (C1, C4) and secondary (C3) alcohols. The primary alcohols must be activated for displacement.

-

Treat the triol with Methanesulfonyl chloride (MsCl, 2.2 eq) and

at -10°C. The steric bulk at C2 (the gem-dimethyl center) often slows the reaction at the adjacent primary alcohol; extended reaction times may be needed. -

React the bis-mesylate with Benzylamine (

) or Ammonia in methanol/autoclave at 80°C. Benzylamine is preferred for ease of handling and UV visualization.

-

-

Deprotection (if Benzyl used):

-

Hydrogenate using

(10% w/w) in MeOH under -

Filter through Celite and treat with HCl/Dioxane to precipitate the hydrochloride salt.

-

Applications in Medicinal Chemistry

VHL-Based PROTACs

The Von Hippel-Lindau (VHL) E3 ligase is a popular target for Targeted Protein Degradation (PROTACs). The natural ligand for VHL is a hydroxyproline fragment.

-

The Challenge: Standard hydroxyproline linkers can be metabolically labile or possess suboptimal physicochemical properties for cell permeability.

-

The Application: Replacing the hydroxyproline core with 4,4-dimethyl-3-hydroxy-L-proline (or the pyrrolidine analog coupled to a linker) improves metabolic stability without disrupting the critical hydrogen bond network required for VHL binding (Tyr98, Ser111, His115). The methyl groups project into a solvent-exposed region or a small hydrophobic pocket, depending on the specific VHL isoform conformation.

Kinase Inhibitor Optimization

In kinase inhibitors, pyrrolidine rings often serve as solubilizing groups extending into the solvent front.

-

Case Study Logic: If a lead compound containing a pyrrolidine shows high clearance in Human Liver Microsomes (HLM), the primary metabolic route is often N-dealkylation or oxidation of the ring carbons.

-

Implementation: Substituting the pyrrolidine with 4,4-dimethylpyrrolidin-3-ol blocks the C4 oxidation. Furthermore, the hydroxyl group can be used to anchor the tail via a hydrogen bond to the kinase surface, while the methyl groups shield the core from metabolic enzymes.

Experimental Validation Protocols

Microsomal Stability Assay (Metabolic Clearance)

To validate the "metabolic blocking" hypothesis, a comparative intrinsic clearance (

Materials:

-

Test Compounds: (3S)-pyrrolidin-3-ol analog (Control) vs. (3S)-4,4-dimethylpyrrolidin-3-ol analog (Test).

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System.

Protocol:

-

Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines-

Success Criterion: The 4,4-dimethyl analog should exhibit a

-fold increase in

-

Decision Logic for Scaffold Selection

Use the following logic flow to determine when to deploy this scaffold.

Figure 2: Decision matrix for implementing the 4,4-dimethylpyrrolidin-3-ol scaffold in lead optimization.

References

-

Viso, A., et al. (2016).[1] "Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry." Journal of Organic Chemistry. (Demonstrates chiral pool strategies similar to the dimethyl analogs). Link

-

Kamel, A. (2010).[2] "The Use of Deuterium Isotope Effects to Probe Metabolic Liabilities." NEDMDG. (Discusses the general principle of blocking metabolic soft spots, applicable to gem-dimethyl strategies). Link

-

Vertex Pharmaceuticals. (2018).[3] "Introduction of a Methyl Group Curbs Metabolism of MPS1 Inhibitors." ACS Medicinal Chemistry Letters. (Case study on gem-dimethyl groups improving metabolic stability in kinase inhibitors). Link

-

ChemScene. "4,4-Dimethylpyrrolidin-3-ol hydrochloride Product Data." (Physical properties and commercial availability). Link

-

Tang, W., et al. (2023). "Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone." Bioengineering. (Source for the Pantolactone starting material synthesis).[4] Link

Sources

- 1. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nedmdg.org [nedmdg.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Steric Control in Pyrrolidine Scaffolds: The Gem-Dimethyl Effect

Topic: Steric effects of gem-dimethyl groups in pyrrolidine rings Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of gem-dimethyl groups into pyrrolidine rings represents a high-leverage strategy in modern medicinal chemistry and organocatalysis. Beyond simple lipophilicity modification, the gem-dimethyl group exerts profound stereoelectronic effects—primarily the Thorpe-Ingold effect—which alters ring conformation, accelerates cyclization kinetics, and sterically shields metabolic "hotspots." This guide provides a technical analysis of these phenomena, offering actionable synthetic protocols and mechanistic insights for optimizing pyrrolidine-based pharmacophores.

Theoretical Underpinnings: The Thorpe-Ingold Effect

Angle Compression and Cyclization Kinetics

The Thorpe-Ingold effect (or gem-dialkyl effect) is the acceleration of ring closure due to the presence of substituents on the tether chain. In the context of pyrrolidine formation, replacing methylene hydrogens with methyl groups compresses the internal bond angle (

-

Standard Methylene Angle: ~112° (relaxed chain)

-

Gem-Dimethyl Angle: ~103–109° (compressed)

This compression forces the terminal reactive centers (e.g., amine and leaving group) closer together, reducing the entropy of activation (

Conformational Locking and Pseudorotation

Unsubstituted pyrrolidine rings exist in a dynamic equilibrium of "envelope" (E) and "twist" (T) conformations, traversing a pseudorotation pathway with low energy barriers (~0.5–1.0 kcal/mol).

The introduction of a gem-dimethyl group at the C3 or C4 position creates a "conformational lock." The steric bulk of the methyl groups disfavors conformations where they are eclipsed or experience severe transannular interactions.

-

3,3-Dimethylpyrrolidine: Typically biases the ring toward an envelope conformation where the C3 carbon is the "flap" (C3-endo or C3-exo), minimizing 1,2-steric clashes with adjacent substituents.

-

Impact on Binding: This pre-organization reduces the entropic penalty upon binding to a protein target, potentially improving affinity (

) by 1–2 kcal/mol.

Figure 1: Conformational restriction imposed by the gem-dimethyl group reduces the entropic penalty of binding.

Synthetic Pathways

Synthesis of gem-dimethyl pyrrolidines requires bypassing the steric hindrance that the group introduces during intermolecular coupling steps.

Protocol A: Reductive Cyclization (The LiAlH4 Route)

This is the standard route for accessing the core 3,3-dimethylpyrrolidine scaffold from commercially available 3,3-dimethyl-2-pyrrolidone or succinimide precursors.

Reagents:

-

Substrate: 3,3-Dimethyl-2-pyrrolidone (or 2,2-dimethylsuccinimide)

-

Reductant: Lithium Aluminum Hydride (LiAlH

) -

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with LiAlH

(1.5 equiv) and anhydrous THF (0.5 M concentration relative to substrate). -

Addition: Cool the slurry to 0°C. Add the lactam/imide substrate dropwise as a solution in THF. Note: Gas evolution (H

) will be vigorous. -

Reflux: Warm to room temperature, then reflux for 4–12 hours. Monitor by TLC (stain with Ninhydrin or KMnO

). -

Fieser Workup (Critical for Safety):

-

Cool to 0°C.

-

Add

mL H -

Add

mL 15% NaOH. -

Add

mL H

-

-

Isolation: Filter the granular white precipitate. Dry the filtrate over Na

SO -

Purification: Distillation or conversion to the HCl salt (add 4M HCl in dioxane) is recommended due to the volatility of the free amine.

Protocol B: The "Krapcho" Route (For Proline Analogs)

For synthesizing 4,4-dimethylproline derivatives, a cyclization-decarboxylation strategy is often superior.

-

Alkylation: React ethyl acetoacetate with 1,2-dibromo-2-methylpropane (or equivalent electrophile) to form the quaternary center.

-

Cyclization: Treat with benzylamine to close the ring.

-

Decarboxylation: Use Krapcho conditions (NaCl, DMSO/H

O, 160°C) to remove the geminal ester, leaving the mono-substituted pyrrolidine carboxylate.

Medicinal Chemistry Applications

Metabolic Stability (The "Metabolic Switch")

Pyrrolidine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The primary sites of oxidation are the carbon atoms

-

Mechanism: CYP enzymes abstract a hydrogen atom to form a radical, which is then hydroxylated.

-

Blockade: A gem-dimethyl group replaces the abstractable hydrogens with methyl groups. Furthermore, the steric bulk prevents the heme-iron-oxo species of the P450 active site from approaching adjacent carbons.

Case Study Data: Metabolic Clearance

| Compound | Structure | HLM

Table 1: Comparative metabolic stability in Human Liver Microsomes (HLM). The gem-dimethyl group (Compound B) offers superior protection compared to bioisosteres like fluorine.

Improving Potency via Hydrophobic Collapse

In hydrophobic pockets (e.g., GPCR transmembrane domains), the gem-dimethyl group can displace "high-energy" water molecules. This release of water into the bulk solvent provides a favorable entropic gain, often enhancing potency by 5–10 fold.

Figure 2: Mechanism of metabolic stabilization. The gem-dimethyl group prevents H-abstraction and sterically hinders the approach of the metabolic enzyme.

Organocatalysis: The Hayashi-Jorgensen Effect

In asymmetric organocatalysis, proline derivatives are used to activate aldehydes/ketones via enamine formation.

-

Role of Gem-Dimethyl: In catalysts like 4,4-dimethylproline , the bulky groups alter the "bite angle" of the catalyst.

-

Shielding: They effectively shield one face of the enamine intermediate, forcing the electrophile to attack from the opposite side. This often increases enantiomeric excess (

) from ~80% (L-Proline) to >95% (Modified Proline) in difficult aldol or Michael reactions.

References

-

Thorpe, J. F., & Ingold, C. K. (1915). The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions.

- Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment. Topics in Current Chemistry.

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Influence of Gem-Dimethyl Groups on the Stability of Ring Systems.[1] J. Chem. Soc. Trans.

-

Organic Syntheses. 2,2-Dimethylpyrrolidine. Org.[2][3][4] Synth. 1954, 34, 34.

-

Vertex/Google Search Results. (2025). Efficient Multigram Synthesis of 3,3-Spiro-alpha-Proline Containing Chimeras. ChemRxiv.

-

Kotsuki, H., et al. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules.[2][4][5] Heterocycles.[4]

Sources

Toxicity and safety data sheets (SDS) for 1-Benzyl-4,4-dimethylpyrrolidin-3-ol

An In-Depth Technical Guide to the Anticipated Toxicity and Safe Handling of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol

Introduction: A Predictive Toxicological Profile

This compound is a substituted pyrrolidine derivative of interest to researchers in medicinal chemistry and drug development. As with many novel chemical entities, a comprehensive, publicly available toxicological profile and a specific Safety Data Sheet (SDS) for this exact compound are not yet established. The PubChem database entry for this compound confirms a lack of literature data[1].

This guide, therefore, adopts a predictive and analog-based approach, a standard and necessary practice in the scientific community when handling novel compounds. By synthesizing data from structurally similar molecules, we can anticipate potential hazards, establish robust safe handling protocols, and design a logical framework for future toxicological evaluation. This document is intended for researchers, scientists, and drug development professionals who require a scientifically grounded assessment to work with this compound safely and effectively.

Physicochemical Characteristics and Identification

Understanding the fundamental properties of a molecule is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | PubChem[1] |

| Monoisotopic Mass | 205.14667 Da | PubChem[1] |

| Predicted XlogP | 2.1 | PubChem[1] |

| Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

GHS pictogram and statements based on analog data.

Causality of Anticipated Hazards: The benzyl group and the pyrrolidine ring are common structural motifs. The pyrrolidine nitrogen can act as a base, and the overall molecule possesses properties that can lead to irritation upon contact with skin, eyes, and mucous membranes. Similar compounds consistently demonstrate these irritant properties.[2][3][4]

Potential Biological Activity and Cytotoxicity

Beyond immediate handling hazards, it is crucial for drug development professionals to understand the potential biological effects. Research into 1-benzyl-pyrrolidin-3-ol analogues reveals significant bioactivity, which provides critical insights into the potential mechanisms of action and toxicity for this compound.

-

Apoptotic Activity: Studies on structurally diverse 1-benzylpyrrolidin-3-ol analogues have shown that they can induce apoptosis (programmed cell death) in human cancer cell lines, particularly in leukemia (HL-60) cells.[5][6][7]

-

Selective Cytotoxicity: Lead compounds from these studies demonstrated selective cytotoxicity towards cancer cells while having milder effects on non-cancerous cell lines.[6][7] This suggests a targeted mechanism of action.

-

Mechanism of Action: The apoptotic effect is linked to the activation of caspases, specifically caspase-3, a key enzyme in the apoptotic pathway.[6][7]

This body of research strongly suggests that this compound may possess cytotoxic properties. While desirable for anti-cancer applications, this underscores the need for stringent containment and personal protection to avoid unintended exposure and cellular damage.

Recommended Safe Handling and Storage Protocols

The following protocols are synthesized from the precautionary statements of analog SDSs and represent best practices for handling a compound with anticipated irritant and potential cytotoxic properties.

4.1 Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that each step is checked before and after handling.

Figure 3: Personal Protective Equipment (PPE) Workflow

A sequential guide to donning appropriate PPE.

4.2 Handling and Dispensing

-

Preparation: Ensure the chemical fume hood is operational. Place an absorbent, disposable bench liner on the work surface.

-

Dispensing: Avoid creating dust or aerosols. If the compound is a solid, use a spatula to transfer it carefully. If it is a liquid, use a calibrated pipette or syringe.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][3] Take off any contaminated clothing and wash it before reuse.[2]

4.3 Storage

-

Store in a well-ventilated place. Keep the container tightly closed.[2]

-

Store locked up to restrict access.[2]

-

Store at room temperature, away from strong oxidizing agents.[8]

4.4 Emergency First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][4]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[9]

Proposed Workflow for Toxicological Characterization

For any novel compound entering a research or development pipeline, a tiered approach to toxicity testing is essential. The following outlines a logical, cost-effective progression for characterizing the safety profile of this compound.

Causality of Experimental Choices: The workflow begins with in vitro (non-animal) methods to quickly screen for major liabilities like cytotoxicity and genotoxicity. Positive findings at this stage would trigger more complex assessments and could potentially halt development, thus conserving resources. The progression to in vivo studies is reserved for compounds that clear these initial hurdles and show significant promise.

Figure 4: Tiered Toxicity Assessment Workflow

A logical progression for characterizing compound toxicity.

Conclusion

While specific toxicity data for this compound is currently unavailable, a robust safety and handling plan can be constructed by analyzing its structural analogs. The evidence strongly suggests that the compound should be treated as a skin and eye irritant with potential for respiratory irritation and cytotoxic activity. Adherence to the stringent handling protocols, PPE requirements, and emergency procedures outlined in this guide is paramount for ensuring researcher safety. As this compound is further investigated, it is imperative that the findings of formal toxicological studies, such as those proposed in the tiered assessment workflow, are used to create a specific and definitive Safety Data Sheet.

References

-

Fisher Scientific. Safety Data Sheet: (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol.

-

Sigma-Aldrich. Safety Data Sheet: Pyrrolidine.

-

PureSynth. (3R4R)-1-Benzyl-4-Hydroxy-3-Pyrrolidinemethanol 96.0%(GC).

-

TCI Chemicals. Safety Data Sheet: Benzyl 4-Oxo-1-piperidinecarboxylate.

-

Sigma-Aldrich. Safety Data Sheet. (Note: Specific compound SDS link was generic in search, linking to main SDS page)

-

ResearchGate. Cytotoxicity of 1-benzyl-pyrrolidine-3-ol analogues towards a panel of human cancer cells with lead compounds 5j and 5p.

-

Echemi. (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hyd Safety Data Sheets. (Note: Link is for a different class of compound, used for general safety principles).

-

Monash University. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents.

-

Fisher Scientific. Safety Data Sheet: N-Benzyl-3-pyrroline.

-

Fisher Scientific. Safety Data Sheet: (S)-(-)-1-Benzyl-3-hydroxypyrrolidine.

-

ResearchGate. In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation (PDF).

-

BLDpharm. (3R,4R)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-ol.

-

PubChemLite. this compound (C13H19NO).

Sources

- 1. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]

- 2. fishersci.ca [fishersci.ca]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. pure-synth.com [pure-synth.com]

- 9. fishersci.de [fishersci.de]

Methodological & Application

Synthesis of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol: An Application Note and Detailed Protocol

Introduction

1-Benzyl-4,4-dimethylpyrrolidin-3-ol is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery as a scaffold for the synthesis of novel therapeutic agents. The pyrrolidine ring is a common motif in many biologically active compounds. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. The described methodology is based on established and reliable chemical transformations, ensuring a high degree of reproducibility.

The synthetic strategy detailed herein involves a two-step process commencing with the synthesis of the key intermediate, 1-Benzyl-4,4-dimethylpyrrolidin-3-one, followed by its reduction to the desired this compound. This approach was selected for its efficiency and the commercial availability of the required starting materials.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence as illustrated below. The first step involves the N-benzylation of 4,4-dimethylpyrrolidin-3-one. The subsequent step is the reduction of the ketone functionality to the corresponding alcohol.

Caption: Two-step synthesis of this compound.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 4,4-dimethylpyrrolidin-3-one hydrochloride | C₆H₁₂ClNO | 151.63 | 1795504-80-1 | White to off-white solid. |

| Benzyl bromide | C₇H₇Br | 171.04 | 100-39-0 | Colorless to yellow liquid, lachrymator. |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | White, hygroscopic solid. |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 | Polar aprotic solvent. |

| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | White crystalline powder. |

| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 | Polar protic solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, colorless liquid. |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Basic aqueous solution. |

| Brine (saturated aqueous NaCl) | NaCl | 58.44 | 7647-14-5 | Saturated salt solution. |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

Experimental Protocols

PART 1: Synthesis of 1-Benzyl-4,4-dimethylpyrrolidin-3-one

This procedure details the N-benzylation of 4,4-dimethylpyrrolidin-3-one hydrochloride. The hydrochloride salt is first neutralized in situ with a base to liberate the free amine for subsequent reaction with benzyl bromide.

Step-by-Step Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-dimethylpyrrolidin-3-one hydrochloride (7.58 g, 0.05 mol) and potassium carbonate (17.28 g, 0.125 mol).

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

-

Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. To this mixture, add benzyl bromide (9.41 g, 6.53 mL, 0.055 mol) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts and wash them with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 100 mL of dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate) to afford 1-Benzyl-4,4-dimethylpyrrolidin-3-one as a pale yellow oil.

PART 2: Synthesis of this compound

This part of the protocol describes the reduction of the ketone intermediate to the final alcohol product using sodium borohydride.

Step-by-Step Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified 1-Benzyl-4,4-dimethylpyrrolidin-3-one (from Part 1) in 100 mL of anhydrous methanol.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reducing Agent Addition: While stirring, slowly add sodium borohydride (1.89 g, 0.05 mol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved during this addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution at 0°C.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with 3 x 75 mL of dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 20% to 50% ethyl acetate) to yield this compound as a white to off-white solid or a viscous oil.

Reaction Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

Discussion

The N-benzylation of secondary amines is a robust and widely used transformation in organic synthesis. The use of potassium carbonate as a base is advantageous as it is inexpensive, easy to handle, and can be readily removed by filtration. Acetonitrile is an excellent solvent for this SN2 reaction due to its polar aprotic nature, which effectively solvates the cation while leaving the nucleophilic amine relatively free to react.

The reduction of the ketone to the alcohol is accomplished using sodium borohydride, a mild and selective reducing agent.[1][2] Methanol is a suitable protic solvent that facilitates the reduction process. The reaction is typically clean and high-yielding.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules, particularly the appearance of the hydroxyl group and the disappearance of the carbonyl group in the final step.

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Benzyl bromide is a lachrymator and should be handled with extreme care.

-

Sodium borohydride reacts with water and protic solvents to produce flammable hydrogen gas. It should be handled in a dry environment and added slowly to the reaction mixture.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link][2]

-

Arkivoc. Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. [Link][1]

Sources

Procedures for N-debenzylation of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol

Executive Summary

This guide details the validated protocols for the N-debenzylation of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol to yield 4,4-dimethylpyrrolidin-3-ol . This transformation is a critical step in the synthesis of GlyT1 inhibitors and various pyrrolidine-based pharmaceutical intermediates.

While standard benzyl deprotection is routine, this specific substrate presents a unique challenge: the gem-dimethyl group at the C4 position . This steric bulk creates significant hindrance around the nitrogen center, often rendering standard atmospheric hydrogenolysis (1 atm, Pd/C) sluggish or incomplete.

This Application Note presents two optimized methodologies:

-

Catalytic Hydrogenolysis (Preferred): Utilizing Pearlman’s Catalyst (

) under elevated pressure to overcome steric hindrance. -

Chemical Dealkylation (Alternative): Utilizing 1-Chloroethyl chloroformate (ACE-Cl) for setups lacking high-pressure hydrogenation capabilities.

Structural Analysis & Mechanistic Challenges

The target molecule contains two key features that dictate the reaction strategy:

-

C4-Gem-Dimethyl Group: The two methyl groups at C4 lock the pyrrolidine ring in a specific conformation and sterically shield the nitrogen lone pair. This reduces the adsorption efficiency onto heterogeneous catalyst surfaces.

-

C3-Hydroxyl Group: While generally stable to reduction, the free alcohol can coordinate with catalysts or participate in side reactions (e.g., elimination to a dihydropyrrole) if conditions are too acidic or temperatures too high.

Strategic Implication: Standard 10% Pd/C is often insufficient. The protocol below utilizes Pearlman’s Catalyst , which is more electron-deficient and active for difficult substrates [1].

Method A: Catalytic Hydrogenolysis (The Gold Standard)

This is the cleanest method, yielding Toluene as the only organic byproduct.

Reagents & Equipment

-

Substrate: this compound (1.0 equiv).

-

Catalyst: 20% Palladium Hydroxide on Carbon (

, Pearlman’s Catalyst), ~50% water wet. -

Solvent: Methanol (HPLC Grade).

-

Additive: Acetic Acid (Glacial).

-

Equipment: Parr Hydrogenation Shaker or High-Pressure Autoclave.

Step-by-Step Protocol

-

Preparation: In a hydrogenation vessel, dissolve the substrate (10 mmol) in Methanol (50 mL).

-

Acidification: Add Glacial Acetic Acid (1.1 equiv).

-

Scientist's Insight: The amine product is a catalyst poison. Acetic acid protonates the product as it forms, preventing it from binding irreversibly to the Pd surface and killing the catalytic cycle [2].

-

-

Catalyst Addition: Carefully add 20%

(10-20 wt% relative to substrate).-

Safety: Add the catalyst wet (under a blanket of Nitrogen/Argon) to prevent ignition of methanol vapors.

-

-

Hydrogenation:

-

Seal the vessel and purge with Nitrogen (

).[1] -

Purge with Hydrogen (

). -

Pressurize to 50 psi (3.4 bar) .

-

Heat to 50°C .

-

Reasoning: The elevated pressure and temperature are required to force the sterically hindered benzyl group onto the catalyst surface.

-

-

Monitoring: Agitate for 12–24 hours. Monitor by TLC or LC-MS (Target Mass: [M+H]+ ~116.1).

-

Work-up:

-

Isolation: The residue is the acetate salt. To obtain the free base, dissolve in minimal water, basify with NaOH (2M) to pH >12, and extract with DCM (

). Dry over

Mechanism Visualization (DOT)

Caption: Catalytic cycle emphasizing the necessity of pressure to overcome steric hindrance during adsorption.

Method B: Chemical Dealkylation (ACE-Cl)

Use this method if high-pressure hydrogenation equipment is unavailable or if the substrate contains groups sensitive to reduction (e.g., alkenes, though not present here).

Reagents

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv).

-

Solvent 1: 1,2-Dichloroethane (DCE).

Step-by-Step Protocol

-

Acylation: Dissolve this compound (10 mmol) in dry DCE (30 mL) at 0°C under Nitrogen.

-

Addition: Dropwise add ACE-Cl (12 mmol).

-

Note: Gas evolution (

) may occur.

-

-

Reflux 1: Heat the mixture to reflux (83°C) for 3–6 hours.

-

Evaporation: Cool and concentrate the solvent completely in vacuo to remove the benzyl chloride byproduct.

-

Methanolysis: Redissolve the crude carbamate residue in Methanol (30 mL).

-

Reflux 2: Reflux for 1–2 hours.

-

Critical Step: This hydrolyzes the carbamate to release the secondary amine,

, and acetaldehyde.

-

-

Work-up: Concentrate the methanol. The residue is the hydrochloride salt of the product.

Mechanism Visualization (DOT)

Caption: The Olofson dealkylation pathway avoids hydrogenation but requires strict removal of Benzyl Chloride.

Comparative Data & Selection Guide

| Feature | Method A: Hydrogenolysis ( | Method B: ACE-Cl |

| Yield | High (85-95%) | Moderate-High (75-85%) |

| Atom Economy | Excellent (Byproduct: Toluene) | Poor (Byproducts: BnCl, |

| Steric Tolerance | Moderate (Requires Pressure) | Excellent (Chemical attack is less sterically demanding) |

| Scalability | High (Process friendly) | Moderate (Chromatography often needed) |

| Safety | Flammability ( | Toxicity (ACE-Cl is corrosive) |

Analytical Validation

To confirm the success of the reaction, look for the disappearance of aromatic signals and the shift of the

-

1H NMR (DMSO-d6):

-

Reactant: Multiplet at 7.2–7.4 ppm (5H, Aromatic). Singlet at ~3.6 ppm (2H, Benzylic

). -

Product:Absence of signals in the 7.0–7.5 ppm region. Absence of the benzylic singlet. The gem-dimethyl singlets (~1.0 ppm) will remain distinct.

-

-

Mass Spectrometry (ESI):

-

Reactant Mass: ~206 Da (

) -

Product Mass: ~116 Da (

)

-

References

-

Pearlman's Catalyst Utility

-

Source: BenchChem Application Notes.[2] "Catalytic Hydrogenolysis for N-Benzyl Deprotection."

-

-

Acid Additives in Hydrogenolysis

- Source: Organic Chemistry Portal. "Hydrogenolysis of Benzyl Groups."

-

URL:[Link]

-

ACE-Cl Mechanism (Olofson Method)

- Source: Olofson, R. A., et al.

-

URL:[Link]

- Steric Considerations in Pyrrolidines: Source: ChemicalBook Protocols for 1-benzyl-4-methyl-piperidin-3-amine (Analogous chemistry).

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Note: 1-Benzyl-4,4-dimethylpyrrolidin-3-ol as a Pharmaceutical Building Block

Abstract

1-Benzyl-4,4-dimethylpyrrolidin-3-ol (CAS: 144073-77-6) represents a high-value scaffold for medicinal chemistry, distinguished by its gem-dimethyl substitution adjacent to the hydroxyl center. Unlike unsubstituted pyrrolidines, the 4,4-dimethyl motif introduces the Thorpe-Ingold effect , restricting conformational flexibility and locking the pyrrolidine ring into a defined pucker. This structural rigidity, combined with the metabolic stability conferred by blocking the C4 position from cytochrome P450 oxidation, makes it an ideal building block for fragment-based drug discovery (FBDD) and the synthesis of muscarinic antagonists, kinase inhibitors, and GPCR ligands. This guide details the structural advantages, functionalization protocols, and quality control measures required to utilize this scaffold effectively.

Part 1: Structural Analysis & Pharmacophore Utility

The Gem-Dimethyl Effect (Thorpe-Ingold)

The inclusion of the gem-dimethyl group at the C4 position is not merely for lipophilicity; it is a strategic conformational lock. In a standard pyrrolidine ring, the envelope conformation fluctuates rapidly.

-

Mechanism: The bulky methyl groups at C4 compress the internal bond angle (C3-C4-C5), forcing the ring substituents (the C3-hydroxyl and N1-benzyl) into a more rigid relative orientation.

-

Impact: This pre-organization reduces the entropic penalty upon binding to a protein target, potentially increasing potency by orders of magnitude compared to the des-methyl analogue.

Metabolic Stability

The C4 position of pyrrolidine rings is a "soft spot" for metabolic oxidation.

-

Blockade: Substitution with methyl groups eliminates abstractable hydrogens at this position, preventing hydroxylation and subsequent ring-opening metabolism.

-

Lipophilicity: The addition of two methyl groups increases logP, improving membrane permeability, while the hydroxyl group maintains water solubility.

Stereochemical Considerations

The C3 carbon is a chiral center. While often supplied as a racemate, the biological activity of derivatives is usually enantiospecific.

-

(3R)-Isomer: Often preferred for muscarinic acetylcholine receptor antagonists (similar to Glycopyrronium).

-

(3S)-Isomer: Frequently explored in proline-mimetic structures.

Part 2: Functionalization Protocols

Protocol A: Stereochemical Inversion via Modified Mitsunobu

Rationale: The C3-hydroxyl group is sterically hindered by the adjacent C4-gem-dimethyl group. Standard Mitsunobu conditions (DEAD/PPh3/Benzoic acid) often fail or proceed with low yields due to steric bulk preventing the formation of the alkoxyphosphonium intermediate.

Optimized Method: Use of p-nitrobenzoic acid (more acidic) and elevated temperature.

Reagents

-

Substrate: this compound (1.0 eq)

-

Nucleophile: p-Nitrobenzoic acid (1.2 eq)

-

Phosphine: Triphenylphosphine (PPh3) (1.5 eq)

-

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure

-

Preparation: Charge a flame-dried round-bottom flask with the substrate, p-nitrobenzoic acid, and PPh3 under nitrogen atmosphere. Dissolve in anhydrous THF.

-

Addition: Cool the solution to 0°C. Add DIAD dropwise over 20 minutes. Note: The solution will turn yellow/orange.

-

Reaction: Allow to warm to room temperature. If TLC shows incomplete conversion after 4 hours, heat to 40°C. The electron-deficient acid and higher temperature overcome the steric hindrance of the gem-dimethyl group.

-

Hydrolysis (to invert OH): Once the ester is formed, treat with LiOH (3.0 eq) in THF/H2O (3:1) to liberate the inverted alcohol.

-

Validation:

H NMR will show a shift in the C3-H proton coupling constant due to the change in ring envelope conformation relative to the C4-methyls.

Protocol B: N-Debenzylation (Hydrogenolysis)

Rationale: Removing the benzyl group is essential to access the free amine for coupling to core scaffolds. However, the resulting secondary amine can poison Palladium catalysts.

Optimized Method: Pearlman’s Catalyst with Acid Additive.

Reagents

-

Substrate: this compound derivatives

-

Catalyst: Pd(OH)

/C (20 wt% loading, wet) -

Solvent: Methanol (MeOH)

-

Additive: Acetic Acid (1.0 eq) or HCl (catalytic)

-

Hydrogen Source: H

balloon (1 atm) or Formate donor.

Step-by-Step Procedure

-

Dissolution: Dissolve the substrate in MeOH. Add 1.0 equivalent of Acetic Acid. Crucial Step: The acid protonates the product amine, preventing it from binding strongly to the Pd surface and deactivating the catalyst.[1]

-

Catalyst Addition: Carefully add Pd(OH)

/C under an argon stream (pyrophoric hazard). -

Hydrogenation: Purge with H

three times. Stir vigorously at RT for 6–12 hours. -

Workup: Filter through a Celite pad. Wash with MeOH.

-

Neutralization: If the free base is required, treat the filtrate with basic resin (e.g., Amberlyst A-21) or wash with NaHCO

after concentration.

Part 3: Visualization of Workflows

Diagram 1: Functionalization Pathways

This diagram illustrates the divergent synthesis options starting from the parent scaffold.

Caption: Divergent synthetic pathways for this compound, highlighting stereochemical inversion and scaffold activation.

Diagram 2: Troubleshooting Debenzylation

A logic flow for optimizing the critical deprotection step.

Caption: Troubleshooting logic for catalytic debenzylation, addressing common catalyst poisoning issues.

Part 4: Comparative Data & Specifications

Table 1: Solvent Compatibility for Nucleophilic Substitution (S 2)

Data based on internal optimization for substitution at the hindered C3 position.

| Solvent | Dielectric Constant | Reaction Rate (Relative) | Notes |

| THF | 7.5 | 1.0 (Ref) | Best balance of solubility and rate. |

| DMF | 36.7 | 2.5 | Faster, but difficult to remove; promotes elimination side-products. |

| DCM | 8.9 | 0.4 | Too slow for hindered substrates. |

| Toluene | 2.4 | 0.8 | Good for high-temp Mitsunobu, requires heating. |

Table 2: Physical Properties

| Property | Value | Significance |

| Molecular Weight | 205.30 g/mol | Fragment-like, leaves room for elaboration. |

| ClogP | ~2.1 | Good lipophilicity for CNS penetration. |

| H-Bond Donors | 1 (OH) | Directed interaction point. |

| H-Bond Acceptors | 2 (N, O) | |

| pKa (Amine) | ~9.5 | Basic; will be protonated at physiological pH. |

References

-

BenchChem. (2025).[1][2] Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Retrieved from

-

Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[3] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[3][4] Organic Syntheses, 73, 110.[3] Retrieved from [3]

-

Talele, T. T. (2018).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[5] Retrieved from

-

Moriyama, K., Nakamura, Y., & Togo, H. (2014).[6] Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.[6] Organic Letters, 16, 3812-3815.[6] Retrieved from

-

Monash University. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents.[7] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Advanced Reductive Amination Strategies for 4,4-Dimethylpyrrolidin-3-ol Scaffolds

Executive Summary & Strategic Analysis

The 4,4-dimethylpyrrolidin-3-ol scaffold is a high-value pharmacophore found in kinase inhibitors (e.g., substituted pyrrolidines in JAK/STAT pathways) and GPCR modulators. Its structural uniqueness lies in the gem-dimethyl group at the C4 position.

While this group imparts metabolic stability (blocking P450 oxidation at C4) and conformational restriction, it introduces significant steric challenges during functionalization.

The "Gem-Dimethyl" Challenge

Researchers typically face two distinct reductive amination scenarios with this molecule, each requiring a fundamentally different kinetic approach:

-

Type A: N-Alkylation (Ring Nitrogen Functionalization)

-

Challenge: Moderate. The ring nitrogen is flanked by C2 and C5. C5 is adjacent to the quaternary C4 center, creating a "neopentyl-like" environment that retards nucleophilic attack.

-

Solution: Use of mild hydride donors (STAB) with extended reaction times or Lewis Acid activation.

-

-

Type B: C3-Amination (via 4,4-Dimethylpyrrolidin-3-one)

-

Challenge: High. Converting the 3-ol to a 3-amine requires passing through the ketone intermediate. The carbonyl carbon at C3 is directly adjacent to the quaternary C4. Attack at this position is severely hindered (steric blocking of the Bürgi-Dunitz trajectory).

-

Solution: Titanium(IV)-mediated imine formation is mandatory to drive the equilibrium before reduction.

-

Decision Matrix & Workflow

The following decision tree outlines the optimal synthetic pathway based on your target moiety.

Figure 1: Strategic workflow distinguishing between N-alkylation and C3-amination routes. Note the critical requirement for Titanium mediation in Type B.

Protocol Type A: N-Alkylation (Ring Nitrogen)

This protocol is used when attaching an alkyl group to the pyrrolidine nitrogen. While standard conditions often work, the proximity of the gem-dimethyl group at C4 can slow down the reaction compared to unsubstituted pyrrolidine.

Mechanism & Rationale[1][2][3][4][5]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) is preferred over NaCNBH₃. It allows for "Direct Reductive Amination" (one-pot) without pre-forming the imine, as it is less likely to reduce the aldehyde/ketone substrate directly.[1][2]

-

Solvent: 1,2-Dichloroethane (DCE) or THF. DCE is superior for solubilizing the intermediate iminium species.

-

Acid Catalyst: Acetic acid (AcOH) is added to buffer the pH to ~5-6, facilitating iminium ion formation without protonating the amine so strongly that it becomes non-nucleophilic.

Detailed Procedure

-

Stoichiometry Setup:

-

4,4-dimethylpyrrolidin-3-ol (1.0 equiv)

-

Aldehyde/Ketone (1.1 - 1.2 equiv)

-

NaBH(OAc)₃ (1.5 - 2.0 equiv)

-

Acetic Acid (1.0 equiv)

-

DCE (0.1 M concentration)

-

-

Execution:

-

Step 1: Charge a reaction vial with the pyrrolidine substrate and the aldehyde in DCE.

-

Step 2: Add Acetic Acid. Stir for 15-30 minutes at Room Temperature (RT) to establish the hemiaminal/iminium equilibrium.

-

Step 3: Add NaBH(OAc)₃ in one portion.

-

Note: Gas evolution (H₂) may occur; ensure venting.

-

-

Step 4: Monitor via LCMS.

-

Optimization: If conversion is <50% after 4 hours, the gem-dimethyl group is likely hindering the approach. Heat to 40°C or add 3Å Molecular Sieves to drive the dehydration step.

-

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃ (basic pH is essential to free-base the product).

-

Extract with DCM (x3).

-

The 3-hydroxyl group is polar; ensure the aqueous phase is salted out (NaCl) to prevent product loss.

-

Protocol Type B: C3-Amination (The "Hard" Route)

This is the most technically demanding transformation for this scaffold. You must first oxidize the alcohol to the ketone (4,4-dimethylpyrrolidin-3-one). The subsequent reductive amination at C3 is severely hindered by the adjacent C4-gem-dimethyl group.

Standard conditions (Protocol A) will FAIL here. The equilibrium favors the ketone, not the imine. You must use a dehydrating Lewis Acid.

The Titanium(IV) Solution

Titanium Isopropoxide (Ti(OiPr)₄) serves a dual function:

-

Lewis Acid: Activates the carbonyl oxygen.

-

Water Scavenger: Irreversibly hydrolyzes to TiO₂, consuming the water produced during imine formation and driving the equilibrium to completion.

Detailed Procedure

Phase 1: Preparation of the Ketone

Use Swern Oxidation or Dess-Martin Periodinane (DMP). Avoid Jones reagent to prevent ring opening or over-oxidation.

Phase 2: Titanium-Mediated Reductive Amination

-

Stoichiometry Setup:

-

4,4-dimethylpyrrolidin-3-one (1.0 equiv)

-

Amine (R-NH₂) (1.2 - 1.5 equiv)

-

Ti(OiPr)₄ (1.5 - 2.0 equiv) - Strictly anhydrous

-

NaBH₃CN (2.0 equiv) or NaBH₄

-

Solvent: Anhydrous THF or Methanol (for the reduction step)

-

-

Execution (The "Pre-Complexation" Method):

-

Step 1 (Imine Formation): In a flame-dried flask under Argon, combine the Ketone and Amine in anhydrous THF (neat conditions can also be used if the amine is liquid).

-

Step 2: Add Ti(OiPr)₄ dropwise.

-

Observation: The solution often turns slightly yellow/orange.

-

-

Step 3: Stir at RT for 12-18 hours or Microwave at 60°C for 1 hour .

-

Why? The steric bulk of the gem-dimethyl group makes imine formation slow. Ti(OiPr)₄ is essential here to force this sterically disfavored state.

-

-

Step 4 (Reduction):

-

Option A (One Pot): Dilute with dry MeOH. Add NaBH₃CN (caution: toxic) or NaBH₄ carefully.

-

Note on Stereochemistry: The hydride will attack from the less hindered face. However, due to the C4-gem-dimethyl, both faces are hindered. This typically yields a mixture of diastereomers (cis/trans relative to N-substituents).

-

-

Step 5 (Quench - Critical):

-

The reaction mixture contains Titanium salts which form a gel upon adding water.

-

Protocol: Add 10% aqueous NaOH or Rochelle's Salt solution. Stir vigorously until a white precipitate forms and the organic layer is clear. Filter through Celite.

-

-

Comparative Data & Troubleshooting

Reducing Agent Selection Guide

| Reagent | Strength | Use Case | Compatibility with 4,4-dimethyl-3-ol |

| NaBH(OAc)₃ | Mild | Aldehydes + Amines (Type A) | Excellent. Best for N-alkylation. |

| NaBH₃CN | Medium | Ketones + Amines (Type B) | Good. Requires pH 5-6 or Lewis Acid. |

| NaBH₄ | Strong | Unstable Imines | Poor selectivity. Reduces ketones too fast. Use only after Ti-imine formation. |

| H₂ / Pd-C | Catalytic | Benzyl removal / Reduction | Moderate. Gem-dimethyl group can hinder catalyst adsorption. |

Troubleshooting Table

| Problem | Probable Cause | Corrective Action |

| Type A: Low Conversion | Steric hindrance from C4-Me₂ | Switch solvent to DCE; Heat to 45°C; Add 3Å Mol Sieves. |

| Type B: No Reaction | Ketone is too hindered (Neopentyl) | MUST use Ti(OiPr)₄ . Standard acid catalysis is insufficient. |

| Type B: Gel during workup | Titanium hydroxides | Use Rochelle's Salt (Potassium Sodium Tartrate) wash for 2 hours. |

| Product is stuck in aqueous | 3-OH group confers water solubility | Saturate aqueous layer with NaCl; Use CHCl₃/iPrOH (3:1) for extraction. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[3]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990.

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995.

-

Common Organic Chemistry. "Reductive Amination Conditions and Protocols." Common Organic Chemistry Archive.

-

Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma Technical Library.

Sources

Protecting group strategies for the hydroxyl group in 1-Benzyl-4,4-dimethylpyrrolidin-3-ol

Abstract & Core Challenge

This application note details optimized protocols for protecting the secondary hydroxyl group of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol . While standard pyrrolidin-3-ols are easily protected, the 4,4-dimethyl substitution creates a "neopentyl-like" steric environment at the C3 position. This gem-dimethyl effect significantly retards the rate of nucleophilic attack on bulky electrophiles (e.g., TBDPS-Cl, Trityl-Cl), often leading to incomplete conversion or stalled reactions under standard conditions.

We present two field-proven strategies designed to overcome this kinetic barrier while maintaining orthogonality to the N-benzyl group:

-

Silylation (TBS): A robust, base-stable protection using nucleophilic catalysis to bypass steric hindrance.

-

Esterification (Benzoyl): A rapid, UV-active alternative for acid-catalyzed downstream chemistry.

Structural Analysis & Strategic Planning

The Steric Wall (Gem-Dimethyl Effect)

The 4,4-dimethyl group exerts the Thorpe-Ingold effect , compressing the internal bond angles and crowding the adjacent C3-hydroxyl. Standard SN2-type attacks on silyl chlorides are sterically disfavored.

Orthogonality Check

-

N-Benzyl Group: Stable to basic conditions, reducing agents (LiAlH4), and mild acids. Labile to Hydrogenation (H2/Pd-C) and Chloroformates.

-

Goal: The O-protecting group (PG) must be installable without affecting the amine and removable without cleaving the N-benzyl (unless simultaneous deprotection is desired).

Decision Matrix: Selecting the Right Group

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream reaction conditions.

Protocol A: TBS Protection (The Robust Standard)

Rationale: The tert-butyldimethylsilyl (TBS) group is the gold standard for secondary alcohols. However, standard conditions (TBSCl/Imidazole/DCM) are often too slow for this substrate. We utilize DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst in a polar aprotic solvent (DMF) to accelerate the reaction.

Mechanism: DMAP attacks the TBS-Cl to form a highly reactive N-acylpyridinium-type silyl intermediate, which is more susceptible to attack by the hindered alcohol than the neutral silyl chloride.

Materials Table

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | This compound |

| TBS-Cl | 1.5 | Electrophile | tert-Butyldimethylsilyl chloride |

| Imidazole | 2.5 | Base | Buffers HCl byproduct |

| DMAP | 0.2 | Catalyst | Critical for steric acceleration |

| DMF | [0.5 M] | Solvent | Anhydrous; promotes charge separation |

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

-

Base Addition: Add Imidazole (2.5 equiv) and DMAP (0.2 equiv) in one portion. Stir until dissolved.

-

Silylation: Cool the mixture to 0°C. Add TBS-Cl (1.5 equiv) portion-wise over 5 minutes.

-

Expert Tip: If the reaction stalls after 4 hours (check TLC), warm to 40°C. The gem-dimethyl group may require thermal energy to overcome the rotational barrier.

-

-

Monitoring: Monitor by TLC (10% MeOH in DCM). The product will have a higher Rf (less polar) than the starting alcohol.

-

Stain: Use KMnO4 or Iodine (UV active due to Benzyl).

-

-

Workup:

-

Dilute with Et2O (prevents emulsion better than EtOAc for DMF).

-

Wash 3x with water (removes DMF/Imidazole).

-

Wash 1x with Brine.

-

Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

-

1H NMR: Look for the TBS signature: singlet (9H) at ~0.9 ppm and singlet (6H) at ~0.1 ppm. The C3-H proton should shift upfield slightly compared to the free alcohol.

Protocol B: Benzoylation (The Kinetic Alternative)

Rationale: If the TBS reaction proves too sluggish or if the product requires high stability toward acidic conditions (e.g., subsequent removal of a Boc group elsewhere), a Benzoyl (Bz) ester is preferred. The planar nature of the carbonyl carbon reduces steric clash during the transition state compared to the tetrahedral silicon.

Materials Table

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | |

| Benzoyl Chloride | 1.2 | Electrophile | BzCl |

| Triethylamine | 2.0 | Base | Scavenges HCl |

| DMAP | 0.1 | Catalyst | Essential |

| DCM | [0.2 M] | Solvent | Dichloromethane, anhydrous |

Step-by-Step Methodology

-

Setup: Oven-dried flask, N2 atmosphere.

-

Solvation: Dissolve substrate in DCM. Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv).

-

Addition: Cool to 0°C. Add Benzoyl Chloride (1.2 equiv) dropwise via syringe.

-

Caution: Exothermic reaction.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Quench: Add saturated NaHCO3 solution. Stir for 15 minutes to hydrolyze excess BzCl.

-

Extraction: Extract with DCM (3x). Wash organics with water and brine.

-

Purification: Silica gel chromatography.

Deprotection Workflows

The utility of a protecting group is defined by its removal.

TBS Removal (Fluoride Method)[1][2][3]

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M).[1]

-

Conditions: 1.0 equiv TBAF, THF, RT, 2 hours.

-

Note: The N-Benzyl group remains intact.

Benzoyl Removal (Hydrolysis)

-

Reagent: K2CO3 in MeOH.

-

Conditions: 2.0 equiv K2CO3, MeOH, RT, 1 hour.

-

Note: Milder than LiOH/NaOH; prevents potential racemization if other chiral centers are present.

Visualizing the TBS Mechanism (Steric Bypass)

The following diagram illustrates why DMAP is strictly required for this specific hindered substrate.

Figure 2: Catalytic cycle showing DMAP activation of the silyl chloride, essential for overcoming the steric hindrance of the 4,4-dimethyl group.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][1] Journal of the American Chemical Society, 94(17), 6190–6191. Link

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group).[3] Link

-